4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile 4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 340319-18-8
VCID: VC7136728
InChI: InChI=1S/C17H12N2O/c18-9-13-5-7-14(8-6-13)10-19-11-15(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,10H2
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C=O
Molecular Formula: C17H12N2O
Molecular Weight: 260.296

4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile

CAS No.: 340319-18-8

Cat. No.: VC7136728

Molecular Formula: C17H12N2O

Molecular Weight: 260.296

* For research use only. Not for human or veterinary use.

4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile - 340319-18-8

Specification

CAS No. 340319-18-8
Molecular Formula C17H12N2O
Molecular Weight 260.296
IUPAC Name 4-[(3-formylindol-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C17H12N2O/c18-9-13-5-7-14(8-6-13)10-19-11-15(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,10H2
Standard InChI Key SDRLOLMVFBYXQU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 4-[(3-formylindol-1-yl)methyl]benzonitrile, reflects its hybrid structure combining indole and benzonitrile functionalities. Key physicochemical properties are summarized below:

PropertyValue/Description
Molecular FormulaC₁₇H₁₁N₂O
Molecular Weight259.29 g/mol
CAS Registry Number340319-18-8
Key Functional GroupsIndole, formyl (–CHO), benzonitrile (–CN)

The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as a critical pharmacophore in numerous bioactive molecules . The formyl group at the indole’s 3-position enhances electrophilic reactivity, facilitating nucleophilic additions and condensations, while the benzonitrile group contributes to dipole interactions and hydrogen bonding potential .

Synthetic Methodologies

Fischer Indole Cyclization Approach

A robust synthesis route, adapted from methodologies applied to analogous indole derivatives, involves Fischer indole cyclization as a key step :

  • Friedel-Crafts Benzoylation:

    • Reagents: Benzoyl chloride, AlCl₃ (Lewis catalyst), dichloromethane solvent.

    • Process: Electrophilic acylation of n-propyl benzene yields (4-propylphenyl)phenylmethanone.

  • Side-Chain Bromination:

    • Reagents: N-Bromosuccinimide (NBS), CCl₄ solvent.

    • Outcome: Introduces bromine at the propyl chain’s terminal position.

  • Oxidation to Diacyl Benzene:

    • Reagents: Bis-tetrabutylammonium dichromate.

    • Transformation: Converts the brominated intermediate into 1-(4-benzoylphenyl)propan-1-one.

  • Hydrazone Formation and Cyclization:

    • Conditions: Phenylhydrazine in ethanol, followed by BF₃·Et₂O in acetic acid.

    • Key Step: Fischer indolization generates the indole core, with subsequent functionalization introducing the benzonitrile group.

This pathway emphasizes the strategic use of Lewis acid catalysts and controlled oxidation-reduction sequences to achieve regioselective functionalization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Critical absorption bands observed in analogous compounds include:

  • Formyl C=O stretch: 1678–1685 cm⁻¹ .

  • Nitrile C≡N stretch: 2220–2230 cm⁻¹ .

  • Indole N–H stretch: 3310–3330 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative spectral data for structurally related indole-benzenoid hybrids:

¹H NMR (CDCl₃, δ ppm)Assignment
10.9 (s, 1H)Indole NH
9.8 (s, 1H)Formyl CHO
7.2–8.1 (m, 9H)Aromatic protons (indole + benzonitrile)
5.4 (s, 2H)Methylene bridge (–CH₂–)
¹³C NMR (CDCl₃, δ ppm)Assignment
196.1Formyl carbonyl carbon
139.5Benzonitrile carbon (C≡N)
127.9–133.1Aromatic carbons
117.2Nitrile carbon (C≡N)

Mass Spectrometry

High-resolution mass spectral data for the compound’s precursors show molecular ion peaks consistent with expected fragmentation patterns:

  • Base peak: m/z 105.1 (benzoyl fragment) .

  • Molecular ion: m/z 259.3 (calculated for C₁₇H₁₁N₂O) .

Reactivity and Functional Transformations

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic attack preferentially at the 3-position due to increased electron density from the formyl group’s resonance effects. Representative reactions include:

  • Halogenation: Bromine in CCl₄ with FeBr₃ yields 3-bromo-substituted derivatives.

  • Sulfonation: SO₃ in H₂SO₄ introduces sulfonic acid groups at the 5-position.

Reductive Transformations

  • Nitrile Reduction: LiAlH₄ reduces –CN to –CH₂NH₂, generating a primary amine derivative.

  • Formyl Reduction: NaBH₄ converts –CHO to –CH₂OH, enhancing water solubility.

Condensation Reactions

The formyl group participates in Schiff base formation with primary amines, enabling the synthesis of imine-linked conjugates for metal-organic framework (MOF) construction .

ActivityProposed Mechanism
AnticancerIntercalation into DNA via planar indole ring
AntimicrobialDisruption of microbial cell wall synthesis
Enzyme InhibitionCompetitive binding to ATP-binding pockets

For instance, the nitrile group’s ability to act as a hydrogen bond acceptor may mimic natural substrates in kinase or protease active sites .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Kinase inhibitors: Via modification of the nitrile group to amidine or thioamide functionalities.

  • Antidepressants: Through incorporation into tryptophan-derived neuromodulators.

Materials Science

  • Coordination polymers: The nitrile and formyl groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

  • Fluorescent probes: Extended conjugation between indole and benzonitrile moieties enables tunable emission properties.

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